Sterigmatocystin

Übersicht

Beschreibung

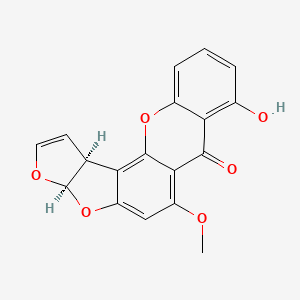

Sterigmatocystin ist ein Polyketid-Mykotoxin, das von bestimmten Arten von Aspergillus, wie Aspergillus nidulans und Aspergillus versicolor, produziert wird . Es ist strukturell verwandt mit Aflatoxinen, da es der vorletzte Vorläufer von Aflatoxin B1 und G1 ist . This compound enthält einen Xanthongern, der an eine Bifuranstruktur gebunden ist, und ist für seine toxischen Eigenschaften bekannt, darunter Hepatotoxizität und Nephrotoxizität .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Sterigmatocystin kann durch verschiedene chemische Reaktionen synthetisiert werden. Eine gängige Methode beinhaltet die Verwendung von Kaliumhydroxid und Ethanol, die mit this compound zu Dihydroethoxythis compound reagieren . Darüber hinaus kann this compound leicht durch Methyliodid methyliert werden .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet in der Regel die Kultivierung von Aspergillus-Arten unter kontrollierten Bedingungen. Die Pilze werden auf geeigneten Substraten wie Getreide oder anderen organischen Materialien gezüchtet, die die Produktion von this compound fördern . Die Verbindung wird dann mit verschiedenen Techniken extrahiert und gereinigt, darunter Festphasenextraktion und Hochleistungsflüssigkeitschromatographie (HPLC) .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Sterigmatocystin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: This compound kann oxidiert werden, um verschiedene Derivate wie Oxisterigmatocystine zu bilden.

Reduktion: Reduktionsreaktionen können die Bifuranstruktur von this compound modifizieren.

Substitution: Substitutionsreaktionen, wie Methylierung, können an verschiedenen Stellen am this compound-Molekül auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.

Substitution: Methyliodid wird üblicherweise für Methylierungsreaktionen verwendet.

Wichtigste gebildete Produkte

Oxidation: Oxisterigmatocystine entstehen durch Oxidation.

Reduktion: Es entstehen reduzierte Derivate von this compound.

Substitution: Es entstehen methylierte Derivate wie 5-Methoxythis compound.

Wissenschaftliche Forschungsanwendungen

Biological Effects

Genotoxicity and Carcinogenicity

Sterigmatocystin exhibits mutagenic properties, primarily after metabolic activation. Studies have shown that it induces DNA damage and chromosomal abnormalities in various cell lines. For instance, Umeda et al. demonstrated that this compound treatment resulted in significant DNA double-strand breaks in human cell lines, with a notable increase in genotoxic effects upon metabolic activation using rat liver S9 mix . In comparative studies, this compound was found to be approximately ten times less mutagenic than aflatoxin B1 but still showed considerable genotoxic potential .

Impact on Animal Health

The compound is known to be hepatotoxic and nephrotoxic, particularly in poultry and pigs. The European Food Safety Authority has reported that this compound can cause hepatocellular carcinomas and other tumors in animal models following various routes of exposure . Its presence in feed has raised concerns about the safety of animal products for human consumption.

Analytical Methods

Detecting this compound in food and feed is crucial for assessing its risk to human health. Several analytical techniques are employed:

- Chromatographic Methods : High-performance liquid chromatography (HPLC) is commonly used to quantify this compound levels in food samples.

- Enzyme-Linked Immunosorbent Assay (ELISA) : This immunoassay technique allows for sensitive detection of this compound in various matrices.

- Chemical Sensors : Emerging technologies utilizing chemical sensors are being developed for rapid screening of this compound contamination .

Summary Table of Analytical Methods

| Method | Description | Sensitivity |

|---|---|---|

| Chromatography | HPLC for quantification | High |

| ELISA | Immunoassay for detection | Moderate to High |

| Chemical Sensors | Rapid screening technology | Variable |

Implications in Food Safety

This compound contamination in food products poses significant health risks. It often co-occurs with other mycotoxins like aflatoxins, complicating risk assessments. The EFSA has highlighted the need for more comprehensive data on this compound levels in food products to evaluate dietary exposure accurately . Current findings suggest that while acute toxicity is relatively low, chronic exposure could lead to serious health issues including cancer.

Case Studies

- Contamination in Cereals : A study reported that this compound was detected in various cereal products, emphasizing the importance of monitoring agricultural products .

- Health Impact Assessment : Research assessing the combined effects of this compound and aflatoxin B1 demonstrated enhanced genotoxicity when both mycotoxins were present, indicating a synergistic effect that could increase cancer risk .

- Detection in Animal Feed : Limited data on this compound levels in animal feed led to calls for improved monitoring practices to safeguard animal and human health .

Wirkmechanismus

Sterigmatocystin exerts its toxic effects through several mechanisms:

Oxidative Stress: It induces oxidative stress, leading to cellular damage.

Mitochondrial Dysfunction: This compound disrupts mitochondrial function, affecting ATP synthesis.

Apoptosis: It triggers apoptosis through the activation of various signaling pathways.

DNA Damage: This compound forms DNA adducts and induces DNA damage, contributing to its genotoxic effects.

Vergleich Mit ähnlichen Verbindungen

Sterigmatocystin ist strukturell und funktionell ähnlich anderen Mykotoxinen wie Aflatoxinen und Demethylthis compound . es ist jedoch in vielerlei Hinsicht einzigartig:

Strukturelle Unterschiede: This compound hat einen Xanthongern, der an eine Bifuranstruktur gebunden ist, während Aflatoxine eine andere Anordnung von funktionellen Gruppen haben.

Toxizität: Aflatoxin B1 ist stärker als this compound in Bezug auf Mutagenität und Karzinogenität.

Biologische Wirkungen: This compound und seine Derivate haben im Vergleich zu anderen Mykotoxinen unterschiedliche Auswirkungen auf die Mitochondrienfunktion und die oxidative Phosphorylierung.

Liste ähnlicher Verbindungen

- Aflatoxin B1

- Demethylthis compound

- Sterigmatin

- Oxisterigmatocystine

This compound ist aufgrund seiner toxischen Eigenschaften und seiner Rolle als Vorläufer anderer Mykotoxine weiterhin eine Verbindung von großem Interesse. Laufende Forschungen enthüllen weiterhin seine vielfältigen Anwendungen und Wirkmechanismen, was zu unserem Verständnis der Mykotoxinbiologie und -toxikologie beiträgt.

Biologische Aktivität

Sterigmatocystin (STC) is a mycotoxin produced primarily by certain species of the genus Aspergillus, particularly Aspergillus versicolor. It is structurally related to aflatoxins, a group of potent carcinogenic compounds. Despite its structural similarities, STC exhibits lower toxicity and biological activity compared to aflatoxin B1 (AFB1). This article provides a comprehensive overview of the biological activities associated with this compound, including its genotoxicity, mutagenicity, and potential health effects based on recent research findings.

1. Chemical Structure and Properties

This compound is a polyketide compound with the molecular formula C17H16O5. Its structure includes a fused benzofuran moiety, which contributes to its biological activity. The compound can be metabolized into more reactive forms, such as this compound-1,2-epoxide, which are implicated in its mutagenic properties.

2.1 Comparative Analysis with Aflatoxins

Research has shown that STC has a mutagenic potential that is approximately one-tenth that of AFB1 on a molar basis. In various studies using Salmonella typhimurium and Escherichia coli assays, STC exhibited weaker genotoxicity compared to AFB1 when metabolic activation was applied. However, under certain conditions, STC has demonstrated significant DNA-damaging effects:

- DNA Double-Strand Breaks : In studies involving human cell lines (e.g., SH-SY5Y and A549), STC treatment resulted in increased DNA double-strand breaks, indicating its potential for genotoxic effects .

- Chromosomal Damage : In experiments comparing chromosomal breakage induced by STC and AFB1, STC was found to cause more chromosomal damage at equal doses .

2.2 Case Studies

A study involving rats treated with STC revealed significant pathological changes in the esophagus, including hyperplasia and inflammatory cell infiltration. The severity of epithelial hyperplasia was significantly higher in the STC-treated group compared to controls . This suggests that chronic exposure to STC may contribute to carcinogenic processes in the esophagus.

3.1 Acute and Chronic Toxicity

The acute toxicity of STC has been assessed in various animal models. The LD50 value for male rats ranges from 60 to 800 mg/kg, which is substantially higher than that of AFB1 (5.5 mg/kg) . Chronic exposure studies have indicated that while STC is less toxic than AFB1, it still poses health risks due to its mutagenic properties.

3.2 Histopathological Findings

Histopathological examinations of tissues from animals treated with STC showed significant alterations:

- Epithelial Changes : Epithelial hyperplasia and necrosis were observed in esophageal tissues after treatment .

- Inflammation : Increased inflammatory cell infiltration was noted, suggesting that STC may exacerbate inflammatory conditions .

4. Biological Activities Beyond Mutagenicity

In addition to its genotoxic effects, this compound exhibits various biological activities:

- Antitumor Activity : Some studies indicate that certain derivatives of this compound possess antitumor properties against various cancer cell lines (e.g., K-562, MCF-7) with IC50 values ranging from 0.38 to 78.6 µM .

- Antibacterial and Anti-inflammatory Effects : Research has also highlighted the antibacterial and anti-inflammatory capabilities of sterigmatocystins, suggesting potential therapeutic applications despite their toxicity .

5. Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

(3S,7R)-15-hydroxy-11-methoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O6/c1-21-11-7-12-13(8-5-6-22-18(8)24-12)17-15(11)16(20)14-9(19)3-2-4-10(14)23-17/h2-8,18-19H,1H3/t8-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSVPXMQSFGQTM-DCXZOGHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C3C4C=COC4OC3=C1)OC5=CC=CC(=C5C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=C3[C@@H]4C=CO[C@@H]4OC3=C1)OC5=CC=CC(=C5C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow solid; [HSDB] Yellow powder; [MSDSonline] | |

| Record name | Sterigmatocystin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7208 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insol in strong aq alkali; sparingly sol in most organic solvents; readily sol in dimethylsulfoxide, chloroform, pyridine, 7138 MG/100 ML CHLOROFORM, 1815 MG/100 ML PYRIDINE | |

| Record name | STERIGMATOCYSTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale-yellow crystals | |

CAS No. |

10048-13-2 | |

| Record name | Sterigmatocystin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10048-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sterigmatocystin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010048132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STERIGMATOCYSTIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | STERIGMATOCYSTIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3aR-cis)3a,12c-dihydro-8-hydroxy-6-methoxy-7H-furo[3',2':4,5]furo[2,3-c]xanthen-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STERIGMATOCYSTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F95211S5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | STERIGMATOCYSTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

246 °C with decomp | |

| Record name | STERIGMATOCYSTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3540 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.